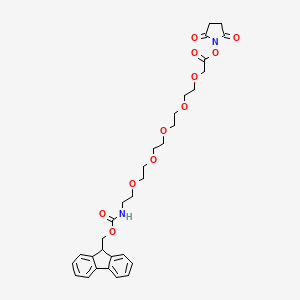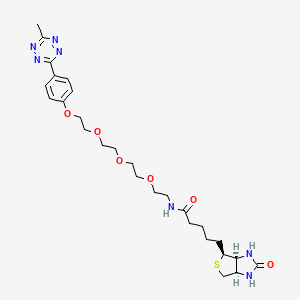
Biotin-PEG36-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG36-acid is a heterobiofunctional compound that combines biotin with a polyethylene glycol (PEG) spacer arm containing 36 ethylene glycol units and a terminal carboxylic acid group. This compound is primarily used as a linker in various biochemical and biotechnological applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The PEG spacer imparts water solubility and flexibility, enhancing the biotinylated molecule’s overall properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG36-acid typically involves the conjugation of biotin with a PEG chain terminated with a carboxylic acid group. The process begins with the activation of the carboxylic acid group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with the amine group of biotin to form an amide bond, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG36-acid can undergo various chemical reactions, including:
Amide Formation: Reaction with amines to form amide bonds.
Esterification: Reaction with alcohols to form esters.
Conjugation: Reaction with other functional groups for bioconjugation purposes.
Common Reagents and Conditions
Amide Formation: Reagents such as DCC or EDC, often in the presence of DMAP, are used to activate the carboxylic acid group for reaction with amines.
Esterification: Reagents like DCC or EDC can also be used to activate the carboxylic acid group for reaction with alcohols.
Major Products
Amide Products: Formed by the reaction of this compound with amines.
Ester Products: Formed by the reaction of this compound with alcohols.
Applications De Recherche Scientifique
Biotin-PEG36-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the biotinylation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic assays due to its biocompatibility and water solubility.
Industry: Utilized in the production of biotinylated reagents for various industrial applications
Mécanisme D'action
Biotin-PEG36-acid exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various applications, such as affinity purification and targeted delivery. The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, allowing it to interact more effectively with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Biotin-PEG2-acid
- Biotin-PEG4-acid
- Biotin-PEG6-acid
- Biotin-PEG12-acid
- Biotin-PEG24-acid
Uniqueness
Biotin-PEG36-acid stands out due to its longer PEG spacer arm, which provides greater flexibility and water solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and reduced steric hindrance .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPMNLPEKQXDGN-ALBHDOOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H165N3O40S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1901.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-](/img/structure/B8114239.png)

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8114277.png)

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114286.png)
